

A Technical Guide to PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06273340

Cat. No.: B609965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PF-06273340**, a potent and selective pan-Trk inhibitor with restricted central nervous system (CNS) penetration. Developed for the potential treatment of chronic pain, this molecule represents a significant effort to target the neurotrophin signaling pathway peripherally, thereby avoiding the CNS side effects associated with central Trk inhibition.^{[1][2][3]}

Core Data Summary

The following tables summarize the key quantitative data for **PF-06273340**, facilitating a clear comparison of its biochemical potency, pharmacokinetic profile, and safety margins.

Table 1: Biochemical Potency of PF-06273340

Target	IC50 (nM)
TrkA	6
TrkB	4
TrkC	3

Source: Selleck Chemicals.^[4]

Table 2: In Vitro Safety and Selectivity Profile of PF-06273340

Assay	IC50 / Ki (μM)	Percent Inhibition @ 1 μM
THLE Cytotoxicity	> 42	-
HepG2 Cytotoxicity	> 300	-
COX-1	2.7	-
Dopamine Transporter	5.2 (Ki)	-
MUSK	0.053	-
FLT-3	0.395	-
IRAK1	2.5	-
MKK	-	90%
DDR1	-	60%
Other 304 Kinases	-	< 40%

Source: Journal of Medicinal Chemistry.[4]

Table 3: Rat Pharmacokinetic Profile of PF-06273340

Parameter	Value
Blood Clearance (CL)	50 mL/min/kg
Volume of Distribution (Vss)	1.5 L/kg
Half-life (t1/2)	2.3 h
Oral Bioavailability (F%)	16%
Unbound Brain/Plasma Ratio (Cb,u/Cp,u)	0.0083

Source: Journal of Medicinal Chemistry.[1]

Table 4: Human Clinical Trial (NCT02260947) Dosing and Efficacy

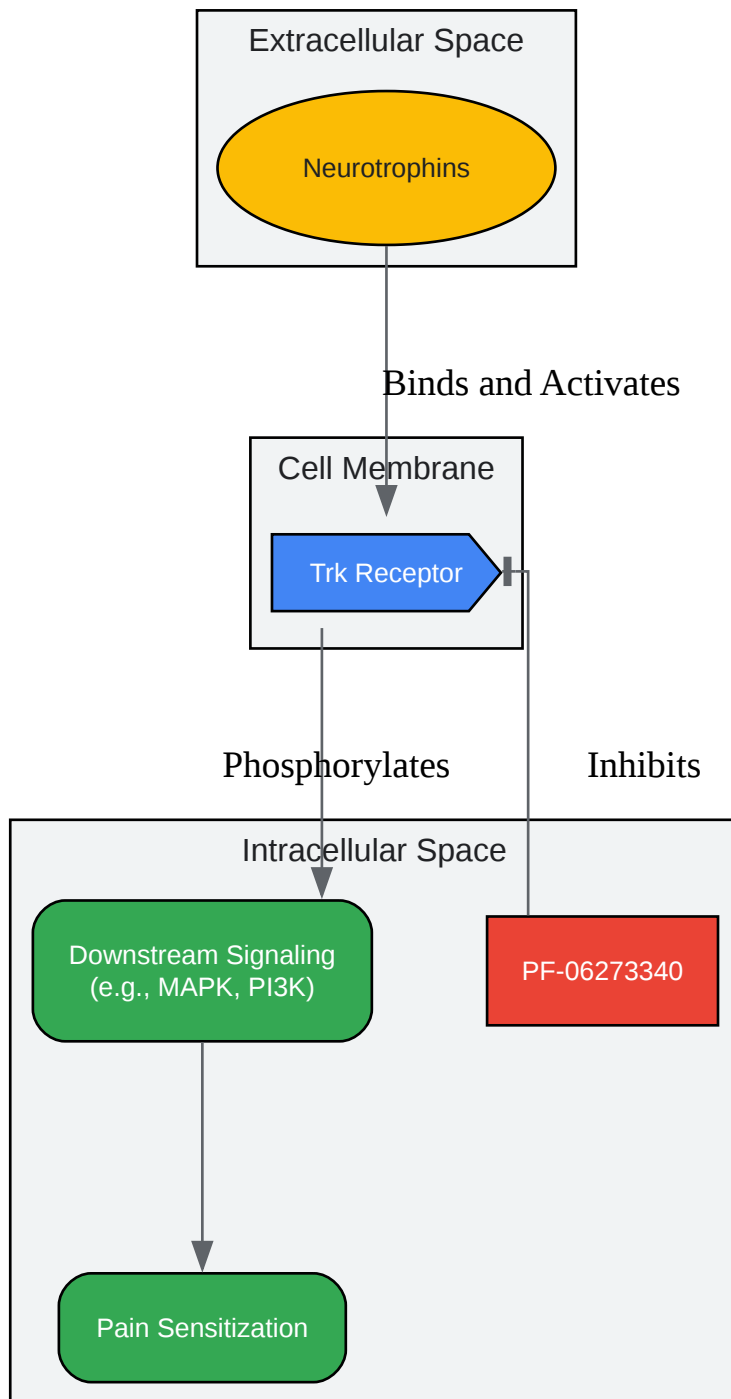
Treatment Group	Dose	Primary Endpoint Met (UVB Thermal Pain)
PF-06273340	50 mg (single dose)	No
PF-06273340	400 mg (single dose)	Yes
Pregabalin	300 mg	Yes (on expected endpoints)
Ibuprofen	600 mg	Yes (on expected endpoints)
Placebo	-	No

Source: PubMed Central, PubMed.[\[5\]](#)[\[6\]](#)

Signaling Pathway and Mechanism of Action

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), play a crucial role in the sensitization of peripheral nociceptors, contributing to chronic pain states.[\[1\]](#)[\[2\]](#)[\[3\]](#) These neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptors: TrkA, TrkB, and TrkC.[\[7\]](#) **PF-06273340** is a potent, ATP-competitive inhibitor of all three Trk isoforms, thereby blocking the downstream signaling cascades responsible for pain sensitization. Its peripheral restriction is a key design feature aimed at mitigating the CNS-related adverse events observed with brain-penetrant Trk inhibitors.[\[1\]](#)

Trk Signaling Pathway Inhibition by PF-06273340

[Click to download full resolution via product page](#)Caption: Trk Signaling Pathway Inhibition by **PF-06273340**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of **PF-06273340** against TrkA, TrkB, and TrkC was likely determined using a standard in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a non-radiometric luminescence-based assay (e.g., ADP-Glo™). A typical protocol would involve:

- Reagents: Recombinant human Trk kinase domains, a suitable substrate peptide (e.g., a poly-Glu,Tyr polymer), ATP, and **PF-06273340** at various concentrations.
- Procedure:
 - The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified.
- Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy in a Rodent Model of Inflammatory Pain (UVIH Model)

The ultraviolet B (UVB)-induced thermal hyperalgesia (UVIH) model is a common preclinical model of inflammatory pain.

- Animals: Male Sprague-Dawley rats.
- Procedure:

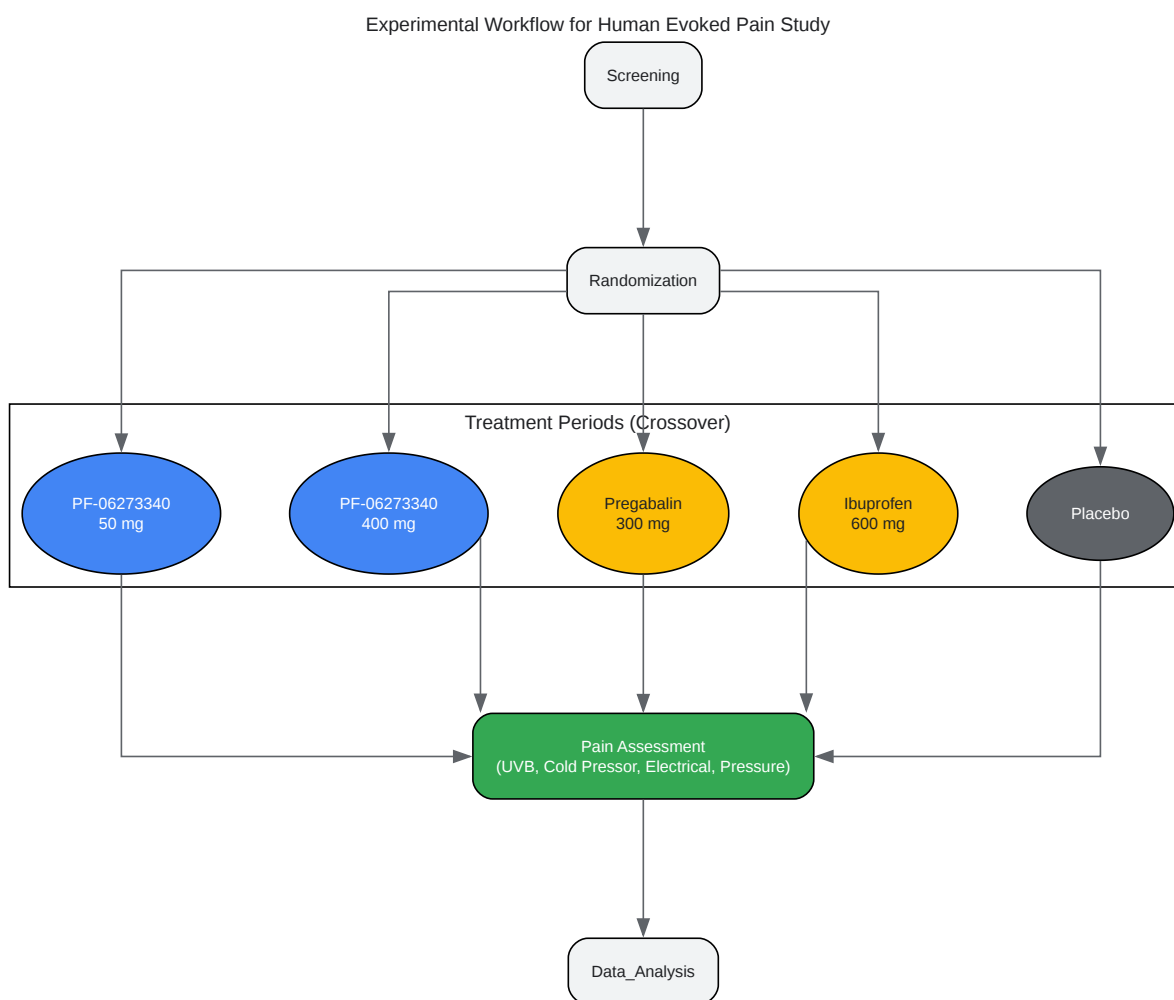
- Induction of Inflammation: A hind paw of each rat is exposed to a controlled dose of UVB radiation.
- Drug Administration: **PF-06273340** is administered orally at various doses at a specified time point post-UVB exposure.
- Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) is measured at baseline and at multiple time points after drug administration.
- Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage increase in paw withdrawal latency compared to vehicle-treated animals. Efficacy is correlated with unbound plasma concentrations of **PF-06273340**.[\[1\]](#)

Human Evoked Pain Models (NCT02260947)

This clinical study employed a battery of evoked pain models in healthy volunteers to assess the analgesic effects of **PF-06273340**.[\[5\]](#)[\[6\]](#)

- Study Design: A randomized, double-blind, placebo- and active-controlled, five-period crossover study.[\[5\]](#)[\[6\]](#)
- Participants: Healthy adult male subjects.[\[5\]](#)
- Interventions: Single oral doses of **PF-06273340** (50 mg and 400 mg), pregabalin (300 mg), ibuprofen (600 mg), and placebo.[\[5\]](#)[\[6\]](#)
- Pain Models (Primary Endpoints):
 - UVB-induced Thermal Pain: Measurement of pain detection threshold on UVB-irradiated skin.
 - Cold Pressor Test: Measurement of pain tolerance threshold during immersion of a hand in cold water.
 - Electrical Staircase Test: Measurement of pain tolerance threshold to escalating electrical stimuli.

- Pressure Pain Test: Measurement of pain tolerance threshold to a pressure algometer.[\[5\]](#)
[\[6\]](#)
- Data Analysis: The primary analysis was based on predefined decision rules comparing the effect of **PF-06273340** to placebo on the pain thresholds.[\[6\]](#)



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain (Journal Article) | OSTI.GOV [[osti.gov](https://www.osti.gov)]
- 3. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 5. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [A Technical Guide to PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609965#pf-06273340-as-a-peripherally-restricted-trk-inhibitor>]

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